molecular formula C14H7FN2O B2998136 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile CAS No. 2098577-84-3

2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile

Cat. No.: B2998136
CAS No.: 2098577-84-3
M. Wt: 238.221
InChI Key: GINHUFMXQRAYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile is a chemical compound of interest in organic synthesis and pharmaceutical research. Compounds with benzoxazole and fluorophenyl motifs are frequently explored as core structures or intermediates in developing active pharmaceutical ingredients (APIs) due to their potential biological activities . For instance, a structurally related compound, 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, is a known synthetic intermediate in the production of Citalopram, a selective serotonin reuptake inhibitor (SSRI) . As a building block, this carbonitrile can be utilized in the synthesis of more complex molecules for screening and development. This product is intended for use in a laboratory setting by qualified researchers. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-benzoxazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7FN2O/c15-11-4-2-10(3-5-11)14-17-12-7-9(8-16)1-6-13(12)18-14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINHUFMXQRAYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with 2-cyanophenol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The benzoxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile and related compounds:

Compound Name Core Structure Substituents Molecular Weight Potential Applications
This compound Benzoxazole 4-Fluorophenyl (C₆H₄F), CN at C5 ~238.22 Pharmaceuticals, Material Science
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile Oxazole (non-fused) 4-Fluorobenzylamino, substituted furyl 419.41 Antimicrobial, anticancer agents
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile Oxazole (non-fused) Piperazinyl-fluorobenzoyl, 2-Fluorophenyl ~422.38 Kinase inhibitors, CNS drugs
1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile Dihydroisobenzofuran 4-Fluorophenyl, CN at C5 239.24 Antidepressant analogs (e.g., citalopram derivatives)
3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride Benzoisoxazole 4-Chlorophenyl, COCl at C5 ~295.71 Synthetic intermediate

Key Findings

Core Structure Variations: Benzoxazole vs. Benzisoxazole vs. Dihydroisobenzofuran: The benzoisoxazole (positional isomer of benzoxazole) and dihydroisobenzofuran cores differ in electronic properties. The dihydroisobenzofuran’s partial saturation may increase flexibility, influencing binding to biological targets like serotonin transporters .

Substituent Effects :

  • Fluorophenyl Groups : The 4-fluorophenyl substituent in the target compound enhances lipophilicity and metabolic stability compared to 2-fluorophenyl analogs .
  • Carbonitrile vs. Carbonyl Chloride : The carbonitrile group (-CN) is electron-withdrawing, stabilizing the aromatic system, whereas carbonyl chloride (-COCl) is reactive, making it suitable as a synthetic intermediate .

Biological and Chemical Relevance: Pharmaceutical Potential: The piperazinyl-fluorobenzoyl substituent in ’s compound suggests kinase inhibition or CNS activity due to improved solubility and target interaction .

Biological Activity

2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects, drawing from various research studies.

Chemical Structure and Properties

The compound features a benzoxazole core substituted with a fluorophenyl group and a carbonitrile moiety. The presence of the fluorine atom significantly influences its biological activity by enhancing binding interactions with biological targets.

Antitumor Activity

Numerous studies have demonstrated the antitumor potential of benzoxazole derivatives, including this compound.

  • In Vitro Studies : Research indicates that benzoxazole derivatives exhibit potent cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.94 to 3.46 μM against human cancer cell lines, indicating significant anticancer activity .
  • In Vivo Studies : In xenograft models using HCT-116 colon adenocarcinoma cells, compounds similar to this compound have demonstrated lower toxicity compared to standard treatments like BEZ235, suggesting a favorable therapeutic window .

Antimicrobial Activity

Benzoxazole derivatives are also recognized for their antimicrobial properties.

  • Mechanism of Action : The mechanism often involves inhibition of bacterial DNA synthesis through targeting topoisomerase enzymes. For instance, fluorinated benzothiazole derivatives showed enhanced antibacterial activity against Staphylococcus aureus due to their ability to selectively inhibit bacterial topoisomerase IV without affecting human isoforms .
  • Cytotoxicity Assays : Compounds structurally related to this compound have been screened for cytotoxicity against various bacterial strains with promising results. For example, certain derivatives displayed IC50 values comparable to standard antibiotics such as ampicillin and streptomycin .

Anti-inflammatory Activity

The anti-inflammatory potential of benzoxazole derivatives has been documented in several studies.

  • In Vitro Screening : Compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. For instance, 2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid exhibited significant anti-inflammatory activity with an IC50 value close to that of ibuprofen .

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is heavily influenced by their structural components:

Structural Feature Effect on Activity
Fluorine SubstitutionIncreases potency and selectivity against cancer cells
Carbonitrile GroupEnhances interaction with biological targets
Electron-Withdrawing GroupsImproves cytotoxicity against specific cell lines

Case Studies

  • Antitumor Efficacy : A study involving a series of fluorinated benzothiazoles indicated that the presence of fluorine significantly improved anticancer activity in vitro against breast cancer cell lines (MCF-7), with some compounds achieving over 65% inhibition of tubulin polymerization .
  • Antimicrobial Action : Another study highlighted the effectiveness of a related compound in inhibiting E. coli and Pseudomonas aeruginosa, showcasing its potential as an antibacterial agent in clinical settings .

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 2-(4-fluorophenyl)-1,3-benzoxazole-5-carbonitrile?

The synthesis typically involves cyclocondensation of 4-fluorophenyl-substituted precursors with nitrile-containing intermediates under controlled conditions. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and purity via 1^1H and 13^{13}C NMR, focusing on fluorine coupling patterns and aromatic proton splitting .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL) for refinement and ORTEP-3 for visualization .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Begin with in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines like MCF-7 (breast cancer). Use dose-response curves to determine IC50_{50} values. Pair this with molecular docking against plausible targets (e.g., Polo-like kinases) to prioritize mechanistic studies .

Advanced Research Questions

Q. How can QSAR modeling optimize the anti-proliferative activity of derivatives?

  • Dataset Preparation : Curate a library of analogs with experimentally determined IC50_{50} values.
  • Descriptor Selection : Use electronic (e.g., Hammett constants) and steric parameters (e.g., molar refractivity) specific to the fluorophenyl and benzoxazole moieties.
  • Model Validation : Prioritize models with high R2R^2 (>0.8), Q2Q^2 (>0.7), and external validation metrics. highlights a validated QSAR model (R2=0.82R^2 = 0.82, Q2=0.75Q^2 = 0.75) for similar fluorophenyl derivatives .

Q. What crystallographic challenges arise during structural refinement, and how are they resolved?

  • Disorder in Fluorophenyl Groups : Address using SHELXL’s PART and SUMP instructions to model split positions .
  • Twinned Data : Employ SHELXL’s TWIN command for high-resolution refinement. For low-quality crystals, combine with PLATON’s TwinRotMat to identify twin laws .

Q. How do molecular docking studies predict binding interactions with targets like Plk1?

  • Protocol : Use AutoDock Vina or Schrödinger Glide with a rigid receptor (PDB: 2OU7 for Plk1) and flexible ligand sampling.
  • Key Interactions : Prioritize hydrogen bonds between the benzoxazole nitrile and Lys82, and π-π stacking between the fluorophenyl group and Phe183. Derivatives with binding affinities < -9.0 kcal/mol (e.g., ligand 27 in ) warrant experimental validation .

Q. What pharmacokinetic parameters should be prioritized for preclinical evaluation?

  • Lipinski’s Rule : Ensure logP < 5, molecular weight < 500 Da, and ≤10 H-bond acceptors/donors.
  • ADMET Profiling : Simulate CYP450 metabolism (e.g., CYP3A4 inhibition) and plasma protein binding using SwissADME. confirms analogs with >80% intestinal absorption and no PAINS alerts .

Q. How can contradictions in anti-proliferative data across studies be resolved?

  • Source Analysis : Compare cell line specificity (e.g., MCF-7 vs. HeLa), assay protocols (e.g., incubation time), and batch purity (HPLC ≥ 95%).
  • Mechanistic Follow-Up : Use RNA-seq to identify differential gene expression in responsive vs. non-responsive models .

Q. What strategies improve synthetic yield while minimizing byproducts?

  • Microwave-Assisted Synthesis : Reduces reaction time and side reactions (e.g., hydrolysis of nitrile groups).
  • Catalytic Optimization : Screen Pd-based catalysts for Suzuki-Miyaura couplings involving fluorophenyl boronic esters .

Methodological Notes

  • Avoided Sources : Commercial databases (e.g., BenchChem) excluded per reliability guidelines.
  • Software Citations : Cite SHELX , ORTEP , and AutoDock when used.
  • Structural Analogues : Cross-reference fluorophenyl-thiazole () and oxadiazole () studies for comparative design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.